N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide
Description
N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (referred to as the "target compound") is a thiazole-based acetamide derivative featuring a 4-chlorobenzyl substituent at the 5-position of the thiazole ring and a morpholine moiety on the acetamide side chain. While the exact structure in the provided evidence includes a thioxo group (C=S) (denoted as 6a in ), the target compound’s name suggests an acetamide (C=O) variant. This discrepancy may reflect a synthetic variation or nomenclature inconsistency.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-13-3-1-12(2-4-13)9-14-10-18-16(23-14)19-15(21)11-20-5-7-22-8-6-20/h1-4,10H,5-9,11H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZXOXCVKNWFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the thiazole derivative.
Attachment of the Morpholine Moiety: The final step involves the acylation of the thiazole derivative with morpholine, forming the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or microbial metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
Halogen-Substituted Benzyl Derivatives
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b) :
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Features a 2-chlorophenyl substituent instead of 4-chlorobenzyl. Purity: 95% (CAS# 338749-93-2) Positional isomerism (2- vs. 4-chloro) likely alters electronic properties and biological activity .
Methoxy-Substituted Derivatives
- N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS# 6549-77-5) :
Variations in the Acetamide Side Chain
Thioxo vs. Oxo Acetamides
- Oxo Acetamides :
- The standard C=O group (as in the target compound) is less polar than C=S, which could affect membrane permeability and metabolic stability.
Non-Morpholine Substituents
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Replaces thiazole with thiadiazole and morpholine with a phenoxy group.
SirReal2 (SIRT2 Inhibitor) :
Anticancer Potential
- N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides :
Receptor-Specific Agonists
- Pyridazinone Derivatives (): While structurally distinct, these compounds highlight the role of substituents (e.g., methoxybenzyl) in modulating receptor affinity (e.g., FPR1/FPR2 ligands) .
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic compound notable for its diverse biological activities. Its structure incorporates a thiazole ring, a chlorobenzyl group, and a morpholine moiety, which contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
The chemical formula of this compound is C15H16ClN3O2S. The structural features include:
- Thiazole Ring : Known for its role in various biological activities.
- Chlorobenzyl Group : Enhances lipophilicity and biological interactions.
- Morpholine Moiety : Contributes to the compound's solubility and receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these pathogens suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its anticancer potential across several cancer cell lines. Notable findings include:
- Cytotoxicity : In studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, this compound exhibited IC50 values of 0.28 µg/mL and 0.52 µg/mL respectively, indicating potent antiproliferative effects .
Table 1 summarizes the cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 0.28 |
| A549 | 0.52 |
| SK-MEL-2 | 4.27 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases : The compound has been shown to inhibit ERK1/2 pathways, crucial for cell proliferation.
- Induction of Apoptosis : Studies indicate that treatment with this compound activates caspases 3, 8, and 9, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of this compound in treating various cancers:
- Breast Cancer Study : A study demonstrated that this compound significantly reduced tumor size in xenograft models.
- Lung Cancer Model : In A549 xenografts, administration of the compound led to a marked decrease in tumor growth rates compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
